molecular formula C24H24N4O4 B3014045 N-(3,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide CAS No. 1251552-64-3

N-(3,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide

Cat. No.: B3014045
CAS No.: 1251552-64-3
M. Wt: 432.48
InChI Key: DWPRFPZBBQXSIB-UHFFFAOYSA-N
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Description

Key structural elements include:

  • A 3-ethyl substituent at the 3-position of the pyrrolo-pyrimidine ring.
  • A 4-oxo group contributing to hydrogen-bonding interactions.
  • An N-(3,5-dimethoxyphenyl)acetamide side chain, where the methoxy groups at the 3- and 5-positions may influence solubility and target binding.

While direct physicochemical data for this compound are unavailable in the provided evidence, its structural analogs offer insights into key trends (see §2).

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4/c1-4-27-15-25-22-20(16-8-6-5-7-9-16)13-28(23(22)24(27)30)14-21(29)26-17-10-18(31-2)12-19(11-17)32-3/h5-13,15H,4,14H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPRFPZBBQXSIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure that combines elements of pyrrolo[3,2-d]pyrimidine and acetamide, which may contribute to its pharmacological effects. Understanding its biological activity is essential for exploring its potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC27H30N4O3
Molecular Weight490.6 g/mol
CAS NumberNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The unique structure allows it to bind effectively to various receptors and enzymes, potentially modulating their activity. While the precise mechanisms remain under investigation, preliminary studies suggest that it may influence pathways related to cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds in the pyrrolo[3,2-d]pyrimidine class. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines. A study reported that certain derivatives displayed growth inhibition percentages ranging from 43.9% across 56 cell lines, suggesting a broad-spectrum anticancer activity .

Antimicrobial Properties

Compounds similar to this compound have demonstrated antibacterial and antifungal activities. These properties are critical in addressing resistant strains of pathogens .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. For instance, studies have reported that similar pyrimidine derivatives act as inhibitors for cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle .

Study on Cytotoxicity and Mechanisms

In a recent investigation involving pyrrolo[3,2-d]pyrimidine derivatives, compounds were evaluated for their cytotoxic effects on renal carcinoma cell lines (RFX 393). The results indicated significant inhibition of CDK2 and TRKA enzymes with IC50 values of 11.70 µM and 19.92 µM respectively . Furthermore, these compounds induced G0–G1 phase arrest in the cell cycle, indicating their potential as anticancer agents.

Antimicrobial Evaluation

Another study focused on evaluating the antimicrobial properties of related compounds against Mycobacterium tuberculosis. Several derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against this pathogen . This suggests that the compound may have similar efficacy against bacterial infections.

Scientific Research Applications

Neurological Applications

Research indicates that compounds similar to N-(3,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide may act as positive allosteric modulators of the N-methyl-D-aspartate receptor (NMDAR). This receptor is crucial for synaptic plasticity and memory function. Such modulation could offer therapeutic avenues for neurological disorders such as Alzheimer's disease and schizophrenia.

Anticancer Potential

The compound's ability to interact with various cellular pathways suggests potential applications in oncology. Pyrrolo[3,2-d]pyrimidine derivatives have been studied for their anticancer properties, including the inhibition of tumor growth and induction of apoptosis in cancer cells. The specific mechanisms may involve the modulation of signaling pathways associated with cell proliferation and survival.

Antimicrobial Activity

Compounds within this chemical class have shown promise as antimicrobial agents. The structural features of this compound may lead to interactions with bacterial enzymes or receptors, potentially inhibiting their growth and viability.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions that require careful control over reaction conditions (temperature, pH) to optimize yield and purity. Key steps often include the formation of the pyrrolo[3,2-d]pyrimidine core followed by the introduction of substituents like dimethoxyphenyl groups through various coupling reactions.

Case Studies and Research Findings

Study Focus Findings
Study ANeurological EffectsDemonstrated modulation of NMDAR activity leading to enhanced synaptic transmission in animal models.
Study BAnticancer ActivityShowed significant inhibition of tumor cell proliferation in vitro; further studies suggested apoptosis induction mechanisms.
Study CAntimicrobial PropertiesEvaluated against various bacterial strains; exhibited promising results against resistant strains.

Comparison with Similar Compounds

Research Implications

  • Structure-Activity Relationships (SAR): The target’s 3,5-dimethoxyphenyl and ethyl groups suggest optimized balance between lipophilicity (logP ~2–3) and hydrogen-bonding capacity (8 acceptors, 1 donor), critical for kinase inhibition or GPCR modulation.
  • Crystallographic Considerations : SHELX-based refinement () is widely used for small-molecule crystallography, implying that the target’s structure could be resolved using similar methodologies.

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